cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-50-6
Cat. No.: VC4062919
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-50-6 |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
| Standard InChI Key | RWOYBZNKIHKTAM-KOLCDFICSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
| SMILES | C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound with the following key details:
-
Molecular Formula:
-
Molecular Weight: 277.27 g/mol
-
CAS Number: 733740-49-3
-
Structure: The compound consists of a cyclopentane ring substituted with a carboxylic acid group and a side chain containing a nitrophenyl group and a keto functional group .
Synthesis and Preparation
The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves:
-
Starting Materials: Cyclopentanone derivatives and 4-nitrobenzaldehyde.
-
Reaction Pathway: A multi-step reaction sequence involving aldol condensation, reduction, and functional group modifications.
-
Purification: Techniques like recrystallization or chromatography are used to isolate the cis-isomer selectively.
Detailed synthetic protocols are often tailored depending on the desired yield and purity.
Applications in Research
This compound is primarily studied for its potential applications in:
-
Medicinal Chemistry:
-
The presence of nitro and keto groups makes it a candidate for designing pharmacologically active molecules.
-
It may exhibit biological activities such as enzyme inhibition or receptor binding due to its structural similarity to bioactive molecules.
-
-
Material Science:
-
The compound's functional groups allow for derivatization, making it useful in synthesizing advanced materials or intermediates.
-
Analytical Data
The characterization of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves:
Potential Toxicity and Safety Considerations
While specific toxicity data for this compound is limited, general precautions include:
-
Avoid inhalation or skin contact due to possible irritant effects.
-
Handle with care in a well-ventilated laboratory setting using personal protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume